4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18368088
InChI: InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26)
SMILES:
Molecular Formula: C21H31N3O4
Molecular Weight: 389.5 g/mol

4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid

CAS No.:

Cat. No.: VC18368088

Molecular Formula: C21H31N3O4

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid -

Specification

Molecular Formula C21H31N3O4
Molecular Weight 389.5 g/mol
IUPAC Name 4-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidin-1-yl]benzoic acid
Standard InChI InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26)
Standard InChI Key VPBRWWHXQDNVRE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three key components:

  • A benzoic acid backbone providing a carboxylic acid functional group for further derivatization.

  • A piperidine ring (C5_5H11_{11}N) attached at the fourth position of the benzoic acid, contributing conformational rigidity.

  • A piperazine ring (C4_4H10_{10}N2_2) substituted at the fourth position of the piperidine, further modified by a Boc protecting group .

The Boc group ((CH3)3COCON\text{(CH}_3\text{)}_3\text{COCON}) shields the secondary amine on the piperazine, preventing unwanted reactions during synthesis while improving solubility in organic solvents.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H31N3O4\text{C}_{21}\text{H}_{31}\text{N}_{3}\text{O}_{4}
Molecular Weight389.5 g/mol
IUPAC Name4-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidin-1-yl]benzoic acid
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)C(=O)O

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Boc Protection: Piperazine is treated with di-tert-butyl dicarbonate (Boc2_2O) to introduce the Boc group at the secondary amine.

  • Piperidine Coupling: The Boc-protected piperazine is reacted with 4-(1-piperidyl)benzoic acid via nucleophilic substitution or reductive amination .

  • Purification: Crude product is purified via column chromatography or recrystallization, achieving ≥95% purity .

Critical parameters include:

  • Temperature: Reactions typically proceed at 0–25°C to avoid Boc deprotection.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc2_2O, DCM, 0°C85–90%
Piperidine CouplingEDCI, HOBt, DIPEA, THF, RT70–75%
Deprotection (Optional)TFA/DCM (1:1), RT95%

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra confirm regiochemistry, with distinct peaks for Boc methyl groups (~1.4 ppm) and aromatic protons (~7.8 ppm).

  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% is verified using reverse-phase C18 columns and UV detection at 254 nm .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 389.5 [M+H]+^+ .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The benzoic acid moiety undergoes standard reactions:

  • Esterification: Treatment with methanol/H+^+ yields methyl esters, enhancing lipophilicity.

  • Amidation: Coupling with amines via carbodiimide chemistry produces amides, critical for drug conjugates .

Boc Deprotection

Exposure to trifluoroacetic acid (TFA) cleaves the Boc group, regenerating the secondary amine for further functionalization:
Boc-NR2+TFANH2R2+CO2+(CH3)3COH\text{Boc-NR}_2 + \text{TFA} \rightarrow \text{NH}_2\text{R}_2 + \text{CO}_2 + (\text{CH}_3)_3\text{COH}

Piperazine/Piperidine Modifications

  • Alkylation: Quaternary ammonium salts form via reaction with alkyl halides, altering solubility.

  • Metal Complexation: The piperazine nitrogen lone pairs coordinate transition metals, enabling catalytic applications .

Applications in Medicinal Chemistry

PROTAC Development

This compound serves as a semi-flexible linker in PROTACs, which target proteins for ubiquitination and degradation . The piperazine-piperidine backbone balances rigidity and flexibility, optimizing ternary complex formation between the target protein and E3 ligase.

Table 3: PROTAC Design Parameters Using 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid

ParameterImpact on PROTAC Activity
Linker LengthModulates distance between warheads
Boc GroupEnhances solubility; removed in vivo
Piperidine ConformationAffects binding pocket access

Neurological Therapeutics

Structural analogs inhibit β-amyloid peptide production, suggesting potential in Alzheimer’s disease . The benzoic acid group may chelate metal ions involved in amyloid aggregation.

Cardiovascular Applications

Derivatives with similar architectures inhibit platelet aggregation by blocking fibrinogen receptor α(IIb)β(3) , highlighting anti-thrombotic potential.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound’s piperazine moiety mimics endogenous polyamines, enabling inhibition of enzymes like histone deacetylases (HDACs) .

Receptor Modulation

Molecular docking studies predict affinity for G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, due to the heterocyclic amine motifs.

Recent Advances and Future Directions

Targeted Protein Degradation

Ongoing research focuses on optimizing linker geometry in PROTACs to improve degradation efficiency .

Hybrid Molecules

Conjugation with anticancer agents (e.g., kinase inhibitors) is being explored to enhance tumor selectivity .

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